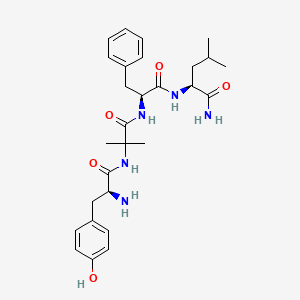![molecular formula C14H30O2S B14419280 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol CAS No. 87063-99-8](/img/structure/B14419280.png)
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C14H30OS. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is characterized by the presence of a decylsulfanyl group attached to an ethoxyethanol backbone, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol typically involves the reaction of decanethiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Decanethiol with Ethylene Oxide:
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thiol compound. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Ethers, esters
Applications De Recherche Scientifique
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules
Biology: In biological research, this compound is used as a reagent in the modification of biomolecules. It can be used to introduce thiol groups into proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of thiol-containing drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in pharmaceutical synthesis.
Industry: In industrial applications, this compound is used as a surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Mécanisme D'action
The mechanism of action of 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol is primarily based on its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The decylsulfanyl group can interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions. This interaction can modulate the activity of target proteins and influence cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: This compound has a similar ethoxyethanol backbone but lacks the decylsulfanyl group. It is commonly used as a solvent in various industrial applications.
2-(2-(2-Bromoethoxy)ethoxy)ethanol: This compound contains a bromoethoxy group instead of the decylsulfanyl group. It is used as an intermediate in organic synthesis.
Uniqueness
The presence of the decylsulfanyl group in 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol imparts unique chemical properties, such as increased hydrophobicity and the ability to form stable thiol-disulfide bonds. These properties make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
87063-99-8 |
|---|---|
Formule moléculaire |
C14H30O2S |
Poids moléculaire |
262.45 g/mol |
Nom IUPAC |
2-(2-decylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-13-17-14-12-16-11-10-15/h15H,2-14H2,1H3 |
Clé InChI |
XCPDVACWIPRCAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


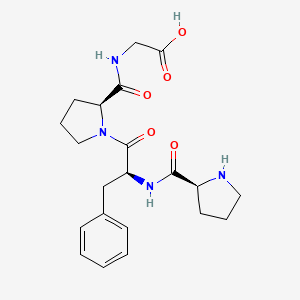
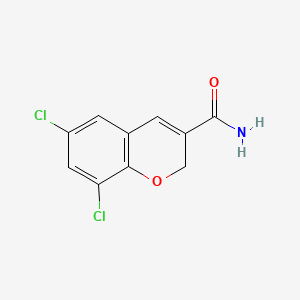
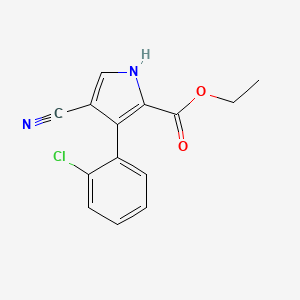
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
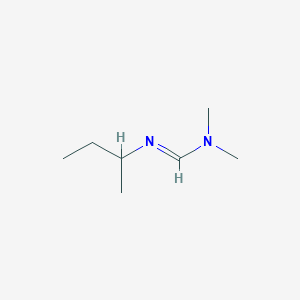

![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)

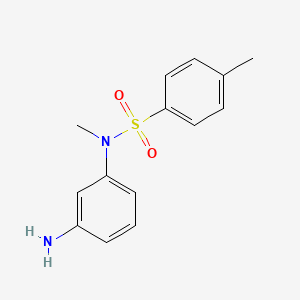


![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)

